(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-NITROPHENYL)-7-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
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Overview
Description
“(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-NITROPHENYL)-7-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” is a complex organic compound that features multiple functional groups, including nitro, pyrazole, and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-NITROPHENYL)-7-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” typically involves multi-step organic reactions. The starting materials might include 1-ethyl-4-nitro-1H-pyrazole, 4-nitrobenzaldehyde, and 4-nitrophenylhydrazine. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as dyes, polymers, or electronic materials.
Mechanism of Action
The mechanism of action of “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-NITROPHENYL)-7-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-NITROPHENYL)-7-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of “this compound” lies in its combination of multiple functional groups within a single molecule, which allows for a wide range of chemical reactions and potential applications. This makes it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C26H23N7O7 |
---|---|
Molecular Weight |
545.5g/mol |
IUPAC Name |
(1-ethyl-4-nitropyrazol-3-yl)-[(7E)-3-(4-nitrophenyl)-7-[(4-nitrophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
InChI |
InChI=1S/C26H23N7O7/c1-2-29-15-22(33(39)40)24(27-29)26(34)30-25(17-8-12-20(13-9-17)32(37)38)21-5-3-4-18(23(21)28-30)14-16-6-10-19(11-7-16)31(35)36/h6-15,21,25H,2-5H2,1H3/b18-14+ |
InChI Key |
IDZVZPIAZPZAGG-NBVRZTHBSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=N2)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=N2)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=N2)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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